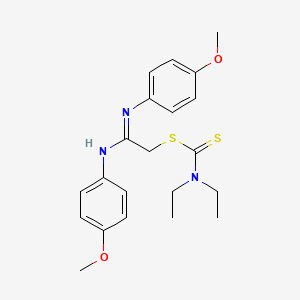
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is a complex organic compound that belongs to the family of pyridinium salts This compound is characterized by its unique structure, which includes three methylated pyridinium rings connected to a central pyridine core The trichloride form indicates the presence of three chloride ions associated with the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride typically involves the methylation of pyridine derivatives. One common method involves the reaction of 2,4,6-tris(4-pyridyl)pyridine with methyl iodide in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction proceeds through the formation of intermediate pyridinium salts, which are then converted to the final trichloride form by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations and neutral species, which are stable and exhibit distinct colors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations and neutral species with distinct electrochromic properties .
科学研究应用
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Its unique chemical properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
作用机制
The mechanism by which 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride exerts its effects involves its redox properties. The compound can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including catalysis and energy storage. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
相似化合物的比较
Similar Compounds
Methyl viologen dichloride:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a similar structure but different chemical properties.
Uniqueness
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is unique due to its ability to form stable radical cations and its versatile redox behavior. These properties make it particularly useful in applications requiring stable electron transfer agents and electrochromic materials .
属性
分子式 |
C23H23Cl3N4 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride |
InChI |
InChI=1S/C23H23N4.3ClH/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20;;;/h4-17H,1-3H3;3*1H/q+3;;;/p-3 |
InChI 键 |
YUZRCFDETAYSHH-UHFFFAOYSA-K |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


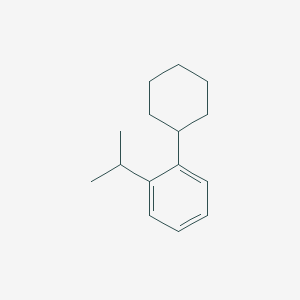

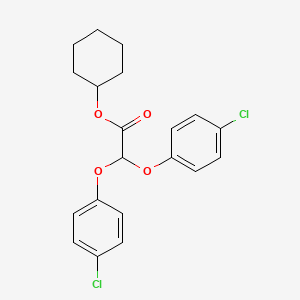
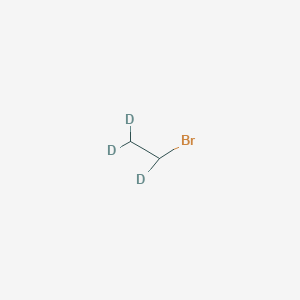


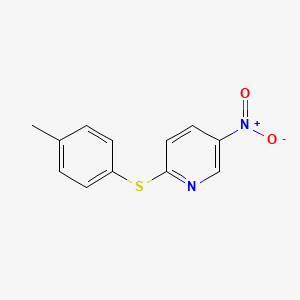
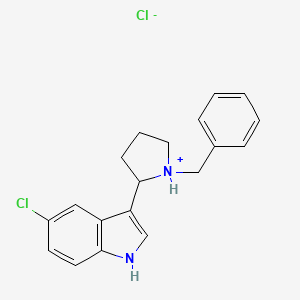

![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)


